molecular formula C18H16O7 B6339477 5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one CAS No. 10568-42-0

5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one

Cat. No. B6339477
CAS RN: 10568-42-0
M. Wt: 344.3 g/mol
InChI Key: KADUNFDKDISFGP-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one (HMPC) is a naturally occurring phenolic compound found in many plants and herbs. It has been studied extensively for its potential therapeutic and pharmacological applications. HMPC is a potent antioxidant, anti-inflammatory, and anti-cancer agent. It has also been shown to have potential benefits in the treatment of neurological disorders, cardiovascular diseases, and metabolic syndrome.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing chromone derivatives, including compounds structurally related to 5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one. For instance, an improved synthesis route for 3-Amino-7,8-Dimethoxy-2H-Chromen-2-One, highlighting the potential medicinal value of such compounds, showcases the process optimization for hydrolysis reactions under specific conditions (Li, 2014). Similarly, studies on the crystal structure of related chromene derivatives reveal insights into the molecular conformation and intermolecular interactions that stabilize their crystal structures, providing foundational knowledge for further chemical manipulation (Renuga Parameswari et al., 2012).

Antimicrobial Activities

Research on synthesized derivatives of 4-hydroxy-chromen-2-one demonstrates significant antibacterial activity against various bacterial strains. For example, synthesized compounds showed bacteriostatic and bactericidal activities, indicating their potential as novel organic compounds with high levels of antibacterial activity. These findings suggest the utility of chromone derivatives in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Antioxidant Activities

The antioxidant properties of chromone derivatives have been investigated, comparing their efficacy with standard antioxidants. Some compounds exhibit strong antioxidant activity, suggesting their potential use in preventing oxidative stress-related damage. The structure-activity relationships established through these studies inform the design of more effective antioxidant molecules (Kancheva et al., 2010).

properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7,8-dimethoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-13-5-4-9(6-10(13)19)14-7-11(20)16-12(21)8-15(23-2)17(24-3)18(16)25-14/h4-8,19,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADUNFDKDISFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one

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